molecular formula C6H12O3 B1266377 Butyl glycolate CAS No. 7397-62-8

Butyl glycolate

Cat. No. B1266377
CAS RN: 7397-62-8
M. Wt: 132.16 g/mol
InChI Key: VFGRALUHHHDIQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Butyl glycolate can be synthesized through various chemical routes, including the deprotonation of tert-butyl glycolates for Pd-catalyzed allylic alkylation reactions, producing γ,δ-unsaturated α-hydroxy acid derivatives (Kiefer, Gawas, & Kazmaier, 2015). Another method involves the interaction of ammonium lactate with n-butanol, offering a potential route for butyl lactate synthesis, which is closely related to butyl glycolate in terms of process and application (Meshalkin et al., 2023).

Molecular Structure Analysis

The molecular structure of butyl glycolate and its derivatives plays a crucial role in their reactivity and properties. X-ray crystallography and spectroscopic methods, such as NMR and FT-IR, are often used to elucidate these structures, providing insights into their chemical behavior and potential for further functionalization or reaction (E. El Ashry et al., 2011).

Chemical Reactions and Properties

Butyl glycolate participates in a variety of chemical reactions, including esterification and alkylation, which are fundamental in producing a wide range of chemical products and intermediates. For instance, its involvement in the synthesis of glycosylamines and diene diglycosides demonstrates its versatility in organic synthesis (R. Saeeng & M. Isobe, 2005).

Physical Properties Analysis

The physical properties of butyl glycolate, such as its melting and boiling points, solubility, and viscosity, are determined by its molecular structure. These properties are critical for its application in various industrial processes, including its use as a solvent or a reactant in organic synthesis. Studies on related compounds, such as butyl lactate, offer insights into the behavior of butyl glycolate under different conditions (V. Meshalkin et al., 2023).

Chemical Properties Analysis

The chemical properties of butyl glycolate, including its reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are essential for its applications in synthetic organic chemistry. The compound's ability to undergo reactions such as esterification, alkylation, and oxidation opens up pathways for the synthesis of a wide range of chemical products and materials (Dânia S. M. Constantino et al., 2015).

Scientific Research Applications

Renewable Fuel Additive Research

  • Glycerol tert-Butyl Ethers as Renewable Fuel Additives : Research investigated the use of glycerol tert-butyl ethers, synthesized from glycerol and tert-butyl alcohol, as bio-renewable additives to diesel-biodiesel blends. These ethers showed potential for use in diesel engines without significant impact on fuel properties, performance, and emissions, except for CO emissions. This suggests a possible application of butyl-based compounds in renewable fuel technology (Çakmak & Ozcan, 2020).

Biotechnology and Biochemistry

  • Production of Monoacylglycerols Containing Polyunsaturated Fatty Acids : A study focused on enzymatic glycerolysis systems for producing monoacylglycerols (MAGs) with polyunsaturated fatty acids. A tert-butyl alcohol system significantly enhanced reaction efficiency, highlighting the importance of butyl-based solvents in biotechnological processes (Yang et al., 2005).

  • Metabolic Engineering for Glycolate Production : Escherichia coli was engineered for glycolate production from xylose, showcasing the use of glycolate-related pathways in biotechnological applications. This research opens prospects for bio-refinery of xylose and alternative industrial production of glycolate, indirectly related to butyl glycolate applications (Liu et al., 2018).

Material Science and Engineering

  • Shape-Memory Polymer Networks : Research on degradable shape-memory polymer networks synthesized from oligo[(epsilon-hydroxycaproate)-co-glycolate]dimethacrylates and butyl acrylate explored adjustable hydrolytic degradation rates. This highlights butyl compounds' role in developing biomedical applications (Kelch et al., 2007).

  • Glycolysis of Poly(Ethylene Terephthalate) : A study on the glycolysis of poly(ethylene terephthalate) using basic ionic liquids as catalysts, including 1-butyl-3-methylimidazolium hydroxyl, revealed the importance of butyl-based ionic liquids in polymer degradation and recycling processes (Yue et al., 2011).

Chemical Engineering and Process Optimization

  • Reactive Extraction of Glycolic Acid : A study on the reactive extraction of glycolic acid using tri-n-butyl phosphate and various diluents offered insights into the extraction efficiency and theoretical predictions, relevant for chemical engineering and industrial applications (Datta & Kumar, 2011).

Safety And Hazards

Butyl glycolate can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The Butyl Glycolate market is expected to witness significant growth in the coming years, primarily driven by the growing demand for coatings & paints, printing inks, and other applications . The market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2030 .

properties

IUPAC Name

butyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRALUHHHDIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044725
Record name Butyl hydroxyacetate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Acetic acid, 2-hydroxy-, butyl ester
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Product Name

Butyl glycolate

CAS RN

7397-62-8
Record name Butyl glycolate
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Record name Butyl glycolate
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Record name Acetic acid, 2-hydroxy-, butyl ester
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Record name Butyl hydroxyacetate
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Record name Butyl glycollate
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Record name BUTYL GLYCOLATE
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Synthesis routes and methods I

Procedure details

87.7 parts of an epoxide obtained from 2,2-bis-(4'-hydroxyphenyl)-propane and epichlorohydrin (0.05 epoxy group equivalent, the epoxide containing 0.57 epoxy group equivalent/kg) are dissolved in 27.5 parts of butyl acetate and 5 parts of n-butanol. 2.3 parts of aniline (0.025 mol) and 7.25 parts of a technical mixture of about 75% of C36 dimerised acid and about 25% of C54 trimerised acid, based on linoleic acid and linolenic acid (0.025 acid equivalent, the mixture containing 3.45 acid equivalents/kg) are added to this solution. The reaction mixture is heated to 100° C. and kept at this temperature for 3 hours. Dilution with 65.5 parts of perchloroethylene and 47.8 parts of butyl glycolate gives a clear, viscous solution of the reaction product, the solution having a solids content of 40% and an acid number of 17.
[Compound]
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epoxide
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[Compound]
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dimerised acid
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Synthesis routes and methods II

Procedure details

To 101 g (1.5 moles) of butyl alcohol containing 5 g of ρ-toluene sulfonic acid in 325 ml of benzene at reflux was added dropwise 150 g (ca. 1.5 moles acid) of 70% glycolic acid. The flask was equipped with a Dean-Stark trap to collect the 30% of water from the aqueous glycolic acid mixture and to collect the 27 g (1.5 moles) of water liberated during the reaction--a total of ca. 68 ml. The benzene solution of the product was water washed and dried over anhydrous sodium sulfate. The benzene was stripped off on a rotary evaporator. A short pass distillation at reduced pressure produced a good grade butyl glycolate. The structure was established by infrared and nuclear magnetic resonance spectroscopy.
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101 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
514
Citations
RR Crawford, OK Esmerian - Journal of pharmaceutical sciences, 1971 - Elsevier
… butyl glycolate) at 10%. Also, it appeared that the rate for butyl phthalyl butyl glycolate may … The opposite occurred, however, with butyl phthalyl butyl glycolate; the minimum absorption …
Number of citations: 115 www.sciencedirect.com
Y Hashimoto, M Kawaguchi, K Miyazaki, M Nakamura - Dental materials, 2003 - Elsevier
… DBP, n-butyl phthalyl n-butyl glycolate (BPBG) and DEHP significantly stimulated proliferation of MCF-7 cells at a concentration of 10 −4 M (p<0.05). At a concentration of 10 −5 …
Number of citations: 70 www.sciencedirect.com
B Ellis, AIN Suad, DJ Lamb, MP McDonald - Journal of dentistry, 1979 - Elsevier
… to be a mixture of butyl phthalate butyl glycolate and ethyl alcohol in various proportions (… , and that it is safer to use butyl phthalate butyl glycolate. Recent work has shown (Rubin and …
Number of citations: 35 www.sciencedirect.com
SI Shibko, H Blumenthal - Environmental Health Perspectives, 1973 - ehp.niehs.nih.gov
… to the Federal Food, Drug and Cosmetic Act in 1958, sanctions were granted for theuse of fivephthalates in food-packaging material (diethyl phthalate, butylphthalyl butyl glycolate, …
Number of citations: 65 ehp.niehs.nih.gov
M Braden - Journal of dental research, 1970 - journals.sagepub.com
… The polymer powders were generally a blend of copolymers based on poly(ethyl methacrylate); the liquid was a mixture of an aromatic ester (commonly butyl phthalyl butyl glycolate) …
Number of citations: 124 journals.sagepub.com
T Kawahara, Y Nomura, N Tanaka, W Teshima… - Journal of dentistry, 2004 - Elsevier
… Phthalate esters used as plasticizers contained 40–55 wt% either di-n-butyl phthalate (DBP) or butyl phthalyl butyl glycolate. The resin monomer included methyl methacrylate (MMA) or …
Number of citations: 89 www.sciencedirect.com
NF Dominguez, CJ Thomas… - International Journal of …, 1996 - search.ebscohost.com
… , with poly(ethyl metbacrylate) as the main component'- and a mixture of ethanol and an ester plasticizer,'-^ The esters are generally aromatic esters such as butyl phthalyl butyl glycolate…
Number of citations: 35 search.ebscohost.com
Y Hashimoto, Y Moriguchi, H Oshima… - Journal of Materials …, 2000 - Springer
… (TEGDMA), methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), dibutyl phthalate (DBP), n-butyl benzyl phthalate (BBP), n-butyl phthalyl n-butyl glycolate (BPBG), di-2-…
Number of citations: 37 link.springer.com
GH Thomas - Environmental health perspectives, 1973 - ehp.niehs.nih.gov
… phthalate, and butylphthalyl butyl glycolate, transferring them … The lowest limit of detection for butylphthalyl butyl glycolate … from 15 ng of butylphthalyl butyl glycolate to 150 ng of each of …
Number of citations: 73 ehp.niehs.nih.gov
M Kasuya - Toxicology Letters, 1980 - Elsevier
… The toxicity of butyl phthalyl butyl glycolate (BPBG) was not significant. From these results the order of toxicity of these three phthalate esters was determined as BBP > BLP > BPBG. …
Number of citations: 11 www.sciencedirect.com

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